molecular formula C21H22N2O4 B4690805 N-(4-acetylphenyl)-2-(4-benzyl-2-oxo-3-morpholinyl)acetamide

N-(4-acetylphenyl)-2-(4-benzyl-2-oxo-3-morpholinyl)acetamide

Cat. No. B4690805
M. Wt: 366.4 g/mol
InChI Key: FDMIJPRPTMPGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(4-benzyl-2-oxo-3-morpholinyl)acetamide, also known as ABMA, is a synthetic compound that has been studied for its potential medicinal properties. ABMA belongs to the class of compounds known as morpholinylacetamides, which have been found to have a range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-benzyl-2-oxo-3-morpholinyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in inflammation and cancer growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-2-(4-benzyl-2-oxo-3-morpholinyl)acetamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammation. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(4-benzyl-2-oxo-3-morpholinyl)acetamide. One area of research is the development of targeted therapies for the treatment of cancer and inflammation. Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-benzyl-2-oxo-3-morpholinyl)acetamide has been studied for its potential medicinal properties, including its anti-inflammatory, analgesic, and anticancer effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer cells. This compound has also been found to have anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-15(24)17-7-9-18(10-8-17)22-20(25)13-19-21(26)27-12-11-23(19)14-16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMIJPRPTMPGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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